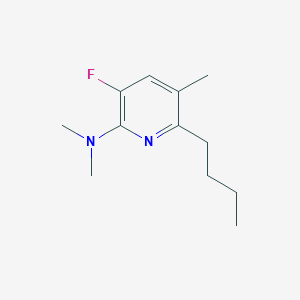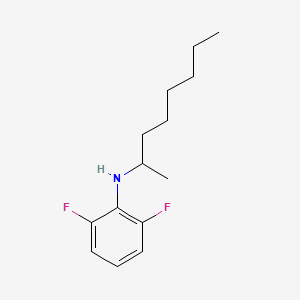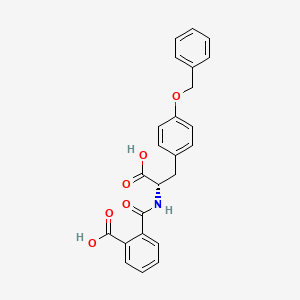![molecular formula C17H24FNO3 B12585188 (3R,5S)-3-(3-Hydroxy-3-methylbutyl)-5-[(S)-alpha-amino-3-fluorophenethyl]tetrahydrofuran-2-one CAS No. 624736-59-0](/img/structure/B12585188.png)
(3R,5S)-3-(3-Hydroxy-3-methylbutyl)-5-[(S)-alpha-amino-3-fluorophenethyl]tetrahydrofuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5S)-3-(3-Hydroxy-3-methylbutyl)-5-[(S)-alpha-amino-3-fluorophenethyl]tetrahydrofuran-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a tetrahydrofuran ring, a hydroxy-methylbutyl side chain, and an amino-fluorophenethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-3-(3-Hydroxy-3-methylbutyl)-5-[(S)-alpha-amino-3-fluorophenethyl]tetrahydrofuran-2-one typically involves multiple steps, including the formation of the tetrahydrofuran ring and the introduction of the hydroxy-methylbutyl and amino-fluorophenethyl groups. Common synthetic routes may involve the use of starting materials such as 3-hydroxy-3-methylbutanal and 3-fluoro-alpha-amino-phenethylamine, followed by cyclization and functional group modifications under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-3-(3-Hydroxy-3-methylbutyl)-5-[(S)-alpha-amino-3-fluorophenethyl]tetrahydrofuran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups to the amino-fluorophenethyl moiety.
Scientific Research Applications
(3R,5S)-3-(3-Hydroxy-3-methylbutyl)-5-[(S)-alpha-amino-3-fluorophenethyl]tetrahydrofuran-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a potential drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,5S)-3-(3-Hydroxy-3-methylbutyl)-5-[(S)-alpha-amino-3-fluorophenethyl]tetrahydrofuran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP: A compound used as an intermediate in the manufacture of fentanyl and related derivatives.
Cytosine-containing compounds: Used in antiviral nucleosides and nucleotides.
Uniqueness
(3R,5S)-3-(3-Hydroxy-3-methylbutyl)-5-[(S)-alpha-amino-3-fluorophenethyl]tetrahydrofuran-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a tetrahydrofuran ring, hydroxy-methylbutyl side chain, and amino-fluorophenethyl group sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
624736-59-0 |
|---|---|
Molecular Formula |
C17H24FNO3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(3R,5S)-5-[(1S)-1-amino-2-(3-fluorophenyl)ethyl]-3-(3-hydroxy-3-methylbutyl)oxolan-2-one |
InChI |
InChI=1S/C17H24FNO3/c1-17(2,21)7-6-12-10-15(22-16(12)20)14(19)9-11-4-3-5-13(18)8-11/h3-5,8,12,14-15,21H,6-7,9-10,19H2,1-2H3/t12-,14+,15+/m1/s1 |
InChI Key |
WPMIAYLIOOGAQG-SNPRPXQTSA-N |
Isomeric SMILES |
CC(C)(CC[C@@H]1C[C@H](OC1=O)[C@H](CC2=CC(=CC=C2)F)N)O |
Canonical SMILES |
CC(C)(CCC1CC(OC1=O)C(CC2=CC(=CC=C2)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4-[(propan-2-ylidene)amino]piperazine-2,3-dione](/img/structure/B12585115.png)
![1-[4-[3,5-Bis(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12585126.png)


![N-Butyl-N-{1-(2-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxybenzamide](/img/structure/B12585153.png)
![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-](/img/structure/B12585156.png)
![5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentanal](/img/structure/B12585164.png)
![2-amino-6-benzyl-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12585169.png)



![2-[(3-Ethyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12585190.png)

![7,8-Dimethoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B12585198.png)
